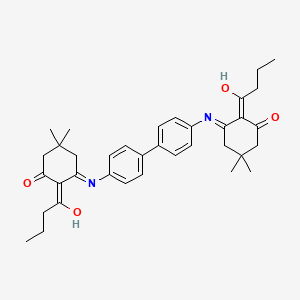
4-Nitro-2,3,5,6-tetrachlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-2,3,5,6-tetrachlorophenol is a chlorinated phenolic compound with the molecular formula C6HCl4NO3. It is known for its high stability and resistance to degradation, making it a persistent environmental pollutant. This compound is often used in various industrial applications, including as a pesticide and a wood preservative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2,3,5,6-tetrachlorophenol typically involves the nitration of 2,3,5,6-tetrachlorophenol. The reaction is carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective nitration at the para position relative to the hydroxyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-2,3,5,6-tetrachlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Tetrachloroquinone derivatives.
Reduction: Amino-tetrachlorophenol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitro-2,3,5,6-tetrachlorophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on microbial degradation and its role as an environmental pollutant.
Medicine: Investigated for its potential toxicological effects and mechanisms of action.
Industry: Utilized in the production of pesticides, herbicides, and wood preservatives.
Mécanisme D'action
The mechanism of action of 4-Nitro-2,3,5,6-tetrachlorophenol involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and damage to cellular macromolecules. It can also interfere with enzymatic activities by binding to active sites or altering protein structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,6-Tetrachlorophenol
- Pentachlorophenol
- 2,4,5-Trichlorophenol
Uniqueness
4-Nitro-2,3,5,6-tetrachlorophenol is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to other chlorophenols. The presence of the nitro group enhances its oxidative potential and toxicity, making it a compound of interest in environmental and toxicological studies.
Propriétés
Numéro CAS |
4824-72-0 |
|---|---|
Formule moléculaire |
C6HCl4NO3 |
Poids moléculaire |
276.9 g/mol |
Nom IUPAC |
2,3,5,6-tetrachloro-4-nitrophenol |
InChI |
InChI=1S/C6HCl4NO3/c7-1-3(9)6(12)4(10)2(8)5(1)11(13)14/h12H |
Clé InChI |
KTOJSFDUFPFOBF-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)O)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


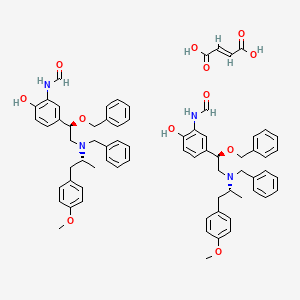
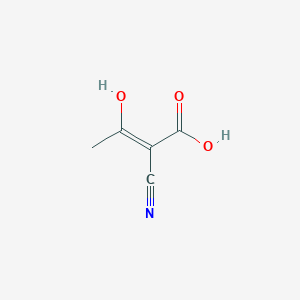
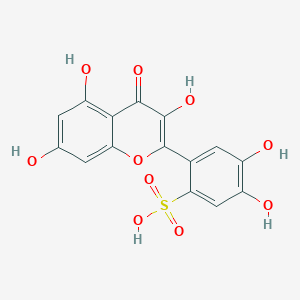
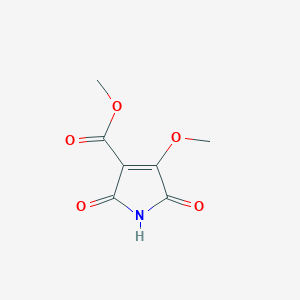
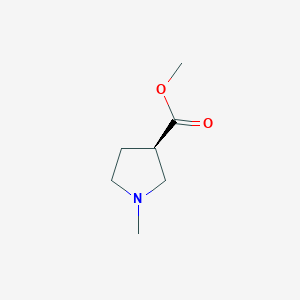
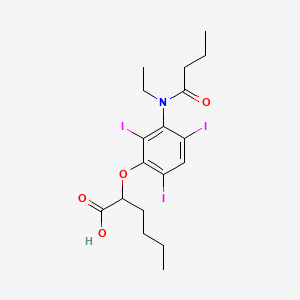
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
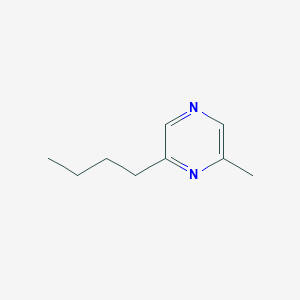

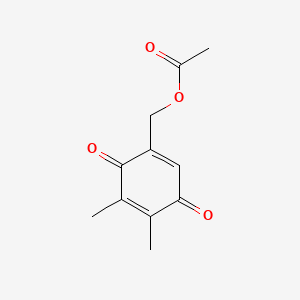
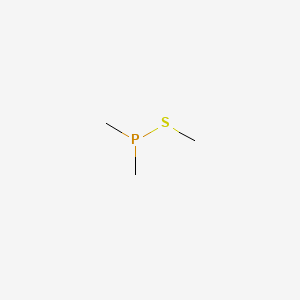

![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
